N-(2,6-dichlorophenyl)ethane-1-sulfonamide
CAS No.: 560072-11-9
Cat. No.: VC11610119
Molecular Formula: C8H9Cl2NO2S
Molecular Weight: 254.13 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 560072-11-9 |
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Molecular Formula | C8H9Cl2NO2S |
Molecular Weight | 254.13 g/mol |
IUPAC Name | N-(2,6-dichlorophenyl)ethanesulfonamide |
Standard InChI | InChI=1S/C8H9Cl2NO2S/c1-2-14(12,13)11-8-6(9)4-3-5-7(8)10/h3-5,11H,2H2,1H3 |
Standard InChI Key | KFMUJPRKALTEJE-UHFFFAOYSA-N |
Canonical SMILES | CCS(=O)(=O)NC1=C(C=CC=C1Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
N-(2,6-Dichlorophenyl)ethane-1-sulfonamide, also known as 2-(2,6-dichlorophenyl)ethane-1-sulfonamide, is identified by the CAS registry number 96129-59-8 . Its molecular structure consists of a sulfonamide group (-SONH) linked to an ethane chain, which is substituted at the second carbon with a 2,6-dichlorophenyl moiety. The compound’s molecular weight is 254.13 g/mol, and its structural formula is illustrated below:
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 254.13 g/mol |
CAS Number | 96129-59-8 |
Density | Not reported |
Melting Point | Not reported |
While specific data on density and melting point remain unavailable, the compound’s structural features—such as the electron-withdrawing chlorine atoms and polar sulfonamide group—suggest moderate solubility in polar organic solvents like ethyl acetate and dichloromethane .
Synthesis and Manufacturing
The synthesis of N-(2,6-dichlorophenyl)ethane-1-sulfonamide typically involves a two-step process: (1) preparation of 2-(2,6-dichlorophenyl)acetic acid and (2) its subsequent coupling with a sulfonating agent. A notable method, described in the synthesis of dopamine D1 PAMs, involves the reaction of 2-(2,6-dichlorophenyl)acetic acid with amines under coupling conditions .
In a representative procedure :
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Amine Coupling: 2-(2,6-Dichlorophenyl)acetic acid (286 g, 1.396 mol) is reacted with amine intermediates (e.g., compound 9) in ethyl acetate (5.5 L) using T3P (50% in ethyl acetate) as a coupling agent. The reaction is exothermic, reaching 30°C, and is heated to 40°C overnight.
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Workup and Purification: The mixture is washed with water and brine, dried over sodium sulfate, and concentrated. Silica gel chromatography (0–25% ethyl acetate in heptanes) yields the purified sulfonamide derivative.
Table 2: Synthesis Conditions and Reagents
Parameter | Details |
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Starting Material | 2-(2,6-Dichlorophenyl)acetic acid |
Coupling Agent | T3P (propanephosphonic acid anhydride) |
Solvent | Ethyl acetate |
Temperature | 40°C (overnight) |
Purification Method | Silica gel chromatography |
This method highlights the compound’s role as a key intermediate in multistep syntheses, particularly for central nervous system-targeted therapeutics .
Applications in Pharmaceutical Development
N-(2,6-Dichlorophenyl)ethane-1-sulfonamide has garnered attention primarily as a building block in the synthesis of pharmacologically active compounds. For example, it is utilized in the preparation of LY3154207, a dopamine D1 receptor PAM currently in phase 2 clinical trials for Lewy body dementia (NCT03305809) . The sulfonamide group facilitates hydrogen bonding with target enzymes or receptors, while the dichlorophenyl moiety enhances lipophilicity, improving blood-brain barrier penetration .
Role in LY3154207 Synthesis
In the synthesis of LY3154207 :
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The sulfonamide derivative is coupled with a dihydroisoquinoline intermediate via Grignard addition.
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The resulting tertiary alcohol undergoes deprotection to yield the final active compound.
This application underscores the compound’s utility in constructing complex heterocyclic frameworks critical to neuromodulatory drug development.
Future Directions and Research Opportunities
Recent advances in sulfonamide chemistry highlight potential areas for exploration:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral sulfonamide derivatives for targeted therapies.
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Polypharmacology: Investigating dual-acting molecules where the sulfonamide moiety interacts with multiple biological targets.
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Green Chemistry: Optimizing solvent-free or aqueous-phase syntheses to enhance sustainability.
The compound’s versatility positions it as a valuable scaffold for next-generation therapeutics, particularly in neurodegenerative and infectious diseases .
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